N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine
CAS No.:
Cat. No.: VC14765479
Molecular Formula: C13H13BrN2O3
Molecular Weight: 325.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13BrN2O3 |
|---|---|
| Molecular Weight | 325.16 g/mol |
| IUPAC Name | 2-[3-(5-bromoindol-1-yl)propanoylamino]acetic acid |
| Standard InChI | InChI=1S/C13H13BrN2O3/c14-10-1-2-11-9(7-10)3-5-16(11)6-4-12(17)15-8-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19) |
| Standard InChI Key | MJIKTVRBZXZCHJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2CCC(=O)NCC(=O)O)C=C1Br |
Introduction
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine is a synthetic organic compound characterized by the presence of a 5-bromoindole moiety attached to a glycine derivative via a propanoyl linker. This compound is of interest in medicinal chemistry due to its structural resemblance to biologically active indole derivatives, which are known for their roles in pharmacological applications such as anti-inflammatory, anticancer, and antimicrobial activities.
Synthesis Pathway
The synthesis of N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine typically involves:
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Bromination of Indole: The indole nucleus is brominated at the 5-position using bromine or N-bromosuccinimide (NBS).
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Acylation Reaction: The brominated indole reacts with propanoyl chloride or a similar derivative under basic conditions.
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Coupling with Glycine: The resulting intermediate undergoes amidation with glycine or its ester in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Analytical Characterization
To confirm the structure and purity of N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine, the following techniques are employed:
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NMR Spectroscopy:
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: Signals from aromatic protons in the indole ring, aliphatic protons in the propanoyl chain, and NH groups.
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: Carbon signals corresponding to the indole ring, carbonyl groups, and aliphatic carbons.
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Mass Spectrometry (MS): Molecular ion peak at , confirming molecular weight.
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Infrared (IR) Spectroscopy: Peaks for NH stretching (~3300 cm), C=O stretching (~1650 cm), and C-Br (~600 cm).
Future Research Directions
Given its structural features, further research on N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine should focus on:
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Pharmacological Screening: Evaluating its activity against cancer cell lines, bacterial strains, and inflammatory markers.
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Molecular Docking Studies: Investigating binding interactions with biological targets such as enzymes or receptors.
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Structure–Activity Relationship (SAR): Modifying substituents to optimize bioactivity.
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